Dioxybenzone
Overview
Description
Dioxybenzone, also known as benzophenone-8, is an organic compound used in sunscreen to block UVB and short-wave UVA (ultraviolet) rays . It is a derivative of benzophenone .
Molecular Structure Analysis
The molecular formula of Dioxybenzone is C14H12O4 . The IUPAC name is (2-Hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)methanone .Physical And Chemical Properties Analysis
Dioxybenzone is a yellow powder with a melting point of 68 °C . It is insoluble in water, but moderately soluble in ethanol and isopropanol . The molar mass is 244.25 g/mol .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Dermatology and Cosmetology , focusing on the development of sunscreen formulations .
Comprehensive and Detailed Summary of the Application
Dioxybenzone is used in sunscreen formulations due to its ability to absorb ultraviolet (UV) radiation . It is encapsulated in nanoparticles and given a lengthy polymer backbone via polymerization, which maintains the distance between its benzene rings and prevents the photoabsorption intensity from decreasing .
Detailed Description of the Methods of Application or Experimental Procedures
An organic sunscreen chemical called dioxybenzone is chosen, and a natural polymer pullulan is used to polymerize it . The process involves giving Dioxybenzone a lengthy polymer backbone via polymerization, which also maintains the distance between its benzene rings .
Thorough Summary of the Results or Outcomes Obtained
UV/vis spectrophotometry proved that the polymerization of Dioxybenzone enhances its ability to absorb UV radiation, thus making it an effective ingredient in sunscreen formulations .
Future Directions
While specific future directions for Dioxybenzone are not mentioned in the search results, it is worth noting that sunscreen formulations have undergone significant advancements in recent years, with a focus on improving UV radiation protection, photostability, and environmental sustainability . Chromophore compounds and nanoparticles have emerged as key components in these developments .
properties
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-(2-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-9-6-7-11(13(16)8-9)14(17)10-4-2-3-5-12(10)15/h2-8,15-16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZZCSHVIGVWFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20213 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022403 | |
Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
Source | EPA DSSTox | |
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Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-dihydroxy-4-methoxybenzophenone is a yellow powder. (NTP, 1992), Dry Powder | |
Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)- | |
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Boiling Point |
338 to 347 °F at 1 mmHg (NTP, 1992), BP: 172 °C at 1 mm Hg | |
Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dioxybenzone | |
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Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |
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Solubility |
Practically insoluble in water, Solubility in g/100 mL at 25 °C: ethanol 21.8; isopropanol 17; propylene glycol6.2; ethylene glycol 3.0; n-hexane 1.5, Freely soluble in alcohol, toluene | |
Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |
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Density |
1.39 g/cu cm at 22.7 °C | |
Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |
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Mechanism of Action |
Emitted by the sun, UVA-II rays, which range at 320–400 nm and are not absorbed by the ozone layer, and UVB rays, which range 290–320 nm and are partially absorbed by the ozone layer and exert a damaging effect on human skin, including basal cell carcinoma and melanoma. As a chemical filter, dioxybenzone absorb these rays to prevent their penetration into the skin and attenuate long-term skin damage caused by UV radiation from the sun. In a rat uterine cytosolic estrogen receptor (ER) competitive binding assay, dioxybenzone was not found to be a ER-binder. | |
Record name | Dioxybenzone | |
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Product Name |
Dioxybenzone | |
Color/Form |
Yellow powder | |
CAS RN |
131-53-3 | |
Record name | 2,2'-DIHYDROXY-4-METHOXYBENZOPHENONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20213 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2,2′-Dihydroxy-4-methoxybenzophenone | |
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Record name | Dioxybenzone [USAN:USP:INN] | |
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Record name | Dioxybenzone | |
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Record name | dioxybenzone | |
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Record name | dioxybenzone | |
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Record name | Methanone, (2-hydroxy-4-methoxyphenyl)(2-hydroxyphenyl)- | |
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Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
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Record name | Dioxybenzone | |
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Record name | DIOXYBENZONE | |
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Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
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Melting Point |
68 °C, MP: 70.6-77.2 °C | |
Record name | Dioxybenzone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 2,2'-Dihydroxy-4-methoxybenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8474 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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